4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- is a chemical compound with the molecular formula C13H12O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- typically involves the functionalization of naphthalene derivatives. One common method includes the hydroxylation and methoxylation of naphthalene carboxylic acid under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution pattern on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process often includes steps such as nitration, reduction, and esterification, followed by selective hydroxylation and methoxylation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-3-4-11(18-2)12-8(10)5-7(13(15)16)6-9(12)14/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
SDAICBIYAVPOKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)O)C(=O)O |
Origin of Product |
United States |
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